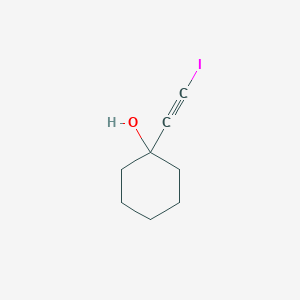![molecular formula C64H88N2O5S4 B12055750 (3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate CAS No. 1131580-96-5](/img/structure/B12055750.png)
(3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver ionophore VII is a synthetic compound known for its ability to selectively bind and transport silver ions across cell membranes. This property makes it valuable in various scientific and industrial applications, particularly in the fields of chemistry, biology, and medicine. The compound’s unique structure allows it to interact specifically with silver ions, facilitating their detection and quantification in various samples.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silver ionophore VII involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,2’-bithiophene-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with (3α,5β,12α)-3-hydroxy-12-[(2-[(diphenylamino)thioxomethyl]thio)acetyl]oxy-N,N-dioctyl-cholan-24-amide under controlled conditions to yield Silver ionophore VII .
Industrial Production Methods
Industrial production of Silver ionophore VII typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and minimize impurities. The final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Silver ionophore VII undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Silver ionophore VII into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Silver ionophore VII may yield oxidized derivatives with altered binding properties, while reduction can produce reduced forms with different reactivity.
Scientific Research Applications
Silver ionophore VII has a wide range of scientific research applications, including:
Biology: Employed in studies involving the transport of silver ions across biological membranes, aiding in the understanding of ion transport mechanisms.
Mechanism of Action
Silver ionophore VII functions by selectively binding to silver ions and facilitating their transport across cell membranes. The compound’s structure allows it to form a complex with silver ions, which can then be transported through the hydrophobic environment of cell membranes. This mechanism is crucial for its applications in ion-selective electrodes and other detection systems .
Comparison with Similar Compounds
Similar Compounds
Calcium Ionophore I: Used for the transport of calcium ions.
Lithium Ionophore VIII: Selectively binds and transports lithium ions.
Ionomycin: A calcium ionophore used in biological research.
Nonactin: An ammonium ionophore with antibiotic properties.
Valinomycin: A potassium ionophore used in various applications.
Uniqueness of Silver Ionophore VII
Silver ionophore VII is unique due to its high selectivity for silver ions, which distinguishes it from other ionophores that target different ions. This selectivity makes it particularly valuable for applications requiring precise detection and quantification of silver ions, such as environmental monitoring and medical diagnostics .
Properties
CAS No. |
1131580-96-5 |
|---|---|
Molecular Formula |
C64H88N2O5S4 |
Molecular Weight |
1093.7 g/mol |
IUPAC Name |
[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(dioctylamino)-5-oxopentan-2-yl]-12-[2-(diphenylcarbamothioylsulfanyl)acetyl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 5-thiophen-2-ylthiophene-2-carboxylate |
InChI |
InChI=1S/C64H88N2O5S4/c1-6-8-10-12-14-22-40-65(41-23-15-13-11-9-7-2)59(67)37-30-46(3)52-33-34-53-51-32-31-47-43-50(70-61(69)57-36-35-56(75-57)55-29-24-42-73-55)38-39-63(47,4)54(51)44-58(64(52,53)5)71-60(68)45-74-62(72)66(48-25-18-16-19-26-48)49-27-20-17-21-28-49/h16-21,24-29,35-36,42,46-47,50-54,58H,6-15,22-23,30-34,37-41,43-45H2,1-5H3/t46-,47-,50-,51+,52-,53+,54+,58+,63+,64-/m1/s1 |
InChI Key |
KKUPIKPCJBDFJI-CHUIGZLYSA-N |
Isomeric SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C5=CC=C(S5)C6=CC=CS6)C)OC(=O)CSC(=S)N(C7=CC=CC=C7)C8=CC=CC=C8)C |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C5=CC=C(S5)C6=CC=CS6)C)OC(=O)CSC(=S)N(C7=CC=CC=C7)C8=CC=CC=C8)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


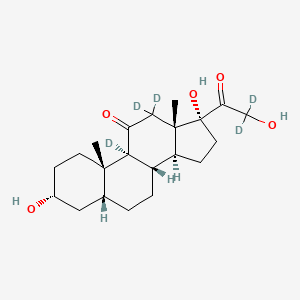
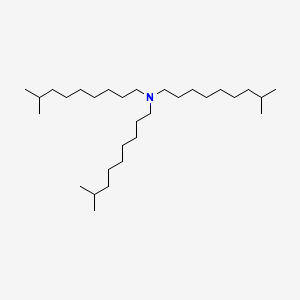
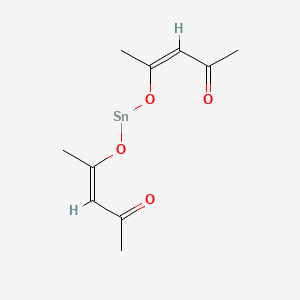
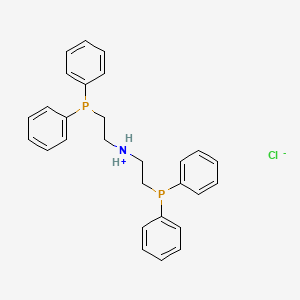


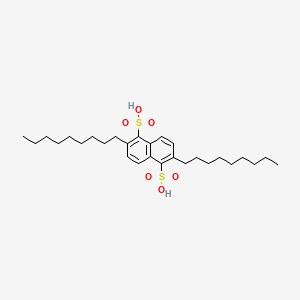
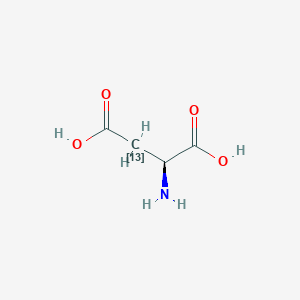
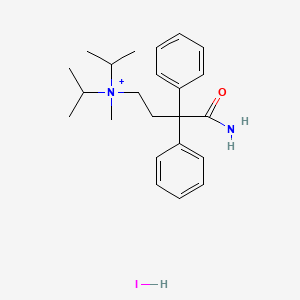

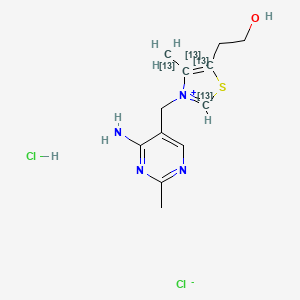
![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenoxy]phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12055713.png)
